molecular formula C7H15N B1647232 N-(cyclopropylmethyl)propan-2-amine CAS No. 26389-66-2

N-(cyclopropylmethyl)propan-2-amine

Cat. No.: B1647232
CAS No.: 26389-66-2
M. Wt: 113.2 g/mol
InChI Key: GGGLFZBMDMFQQL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)propan-2-amine is an organic compound with the molecular formula C7H15N. It is a secondary amine characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Scientific Research Applications

N-(cyclopropylmethyl)propan-2-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for “N-(cyclopropylmethyl)propan-2-amine” provides information on its potential hazards, handling precautions, and first aid measures . It’s important to handle this compound with care, following all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethylamine with propionitrile in the presence of a hydrogenation catalyst . Another method includes the cyclization of 1,4-butanediol using a cobalt-containing catalyst to form 2,3-dihydrofuran, which is then further processed to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar in structure but lacks the propan-2-amine backbone.

    Propan-2-amine: Lacks the cyclopropylmethyl group.

    N-methylpropan-2-amine: Contains a methyl group instead of a cyclopropylmethyl group.

Uniqueness

N-(cyclopropylmethyl)propan-2-amine is unique due to the presence of both the cyclopropylmethyl group and the propan-2-amine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)8-5-7-3-4-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGLFZBMDMFQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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